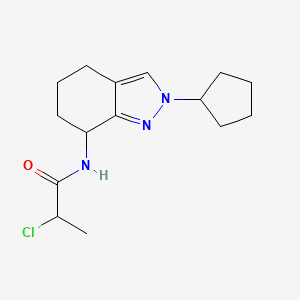
2-Chloro-N-(2-cyclopentyl-4,5,6,7-tetrahydroindazol-7-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-(2-cyclopentyl-4,5,6,7-tetrahydroindazol-7-yl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids in the body. Inhibition of FAAH leads to an increase in endocannabinoid levels, which has been shown to have therapeutic effects in various disease states.
Mecanismo De Acción
The mechanism of action of 2-Chloro-N-(2-cyclopentyl-4,5,6,7-tetrahydroindazol-7-yl)propanamide involves the inhibition of the enzyme 2-Chloro-N-(2-cyclopentyl-4,5,6,7-tetrahydroindazol-7-yl)propanamide. 2-Chloro-N-(2-cyclopentyl-4,5,6,7-tetrahydroindazol-7-yl)propanamide is responsible for the breakdown of endocannabinoids in the body, and inhibition of this enzyme leads to an increase in endocannabinoid levels. Endocannabinoids have been shown to have therapeutic effects in various disease states, including pain and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Chloro-N-(2-cyclopentyl-4,5,6,7-tetrahydroindazol-7-yl)propanamide are primarily related to its inhibition of 2-Chloro-N-(2-cyclopentyl-4,5,6,7-tetrahydroindazol-7-yl)propanamide. By increasing endocannabinoid levels, this compound has been shown to have analgesic and anti-inflammatory effects. Additionally, it has been studied for its potential applications in the treatment of anxiety, depression, and addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-Chloro-N-(2-cyclopentyl-4,5,6,7-tetrahydroindazol-7-yl)propanamide is its high potency and selectivity for 2-Chloro-N-(2-cyclopentyl-4,5,6,7-tetrahydroindazol-7-yl)propanamide inhibition. This makes it a valuable tool for studying the role of endocannabinoids in various disease states. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it challenging to work with in certain experimental systems.
Direcciones Futuras
There are several future directions for research on 2-Chloro-N-(2-cyclopentyl-4,5,6,7-tetrahydroindazol-7-yl)propanamide. One area of interest is in the development of more potent and selective 2-Chloro-N-(2-cyclopentyl-4,5,6,7-tetrahydroindazol-7-yl)propanamide inhibitors. Additionally, there is ongoing research on the therapeutic potential of endocannabinoids in various disease states, and further studies are needed to fully understand the role of these compounds in the body. Finally, there is potential for the development of novel drug delivery systems to improve the solubility and bioavailability of this compound.
Métodos De Síntesis
The synthesis of 2-Chloro-N-(2-cyclopentyl-4,5,6,7-tetrahydroindazol-7-yl)propanamide involves a multi-step process that begins with the preparation of 2-cyclopentyl-4,5,6,7-tetrahydroindazole. This intermediate is then reacted with chloroacetyl chloride to form 2-chloro-N-(2-cyclopentyl-4,5,6,7-tetrahydroindazol-7-yl)acetamide. The final step involves the reaction of this intermediate with propanoyl chloride to yield 2-Chloro-N-(2-cyclopentyl-4,5,6,7-tetrahydroindazol-7-yl)propanamide.
Aplicaciones Científicas De Investigación
2-Chloro-N-(2-cyclopentyl-4,5,6,7-tetrahydroindazol-7-yl)propanamide has been extensively studied for its potential applications in various disease states. One of the most promising areas of research is in the treatment of pain and inflammation. Inhibition of 2-Chloro-N-(2-cyclopentyl-4,5,6,7-tetrahydroindazol-7-yl)propanamide leads to an increase in endocannabinoid levels, which has been shown to have analgesic and anti-inflammatory effects.
Propiedades
IUPAC Name |
2-chloro-N-(2-cyclopentyl-4,5,6,7-tetrahydroindazol-7-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN3O/c1-10(16)15(20)17-13-8-4-5-11-9-19(18-14(11)13)12-6-2-3-7-12/h9-10,12-13H,2-8H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBGSDIGUZGESQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCCC2=CN(N=C12)C3CCCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(2-cyclopentyl-4,5,6,7-tetrahydroindazol-7-yl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


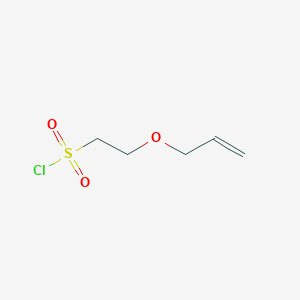
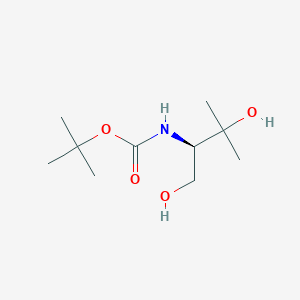
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-5-yl)-3-(phenylthio)propanamide](/img/structure/B2888504.png)

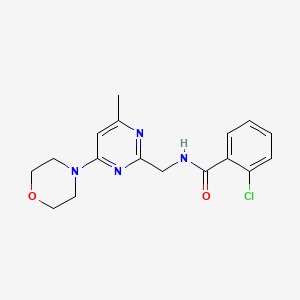

![(E)-3-(4-bromo-3-methylanilino)-1-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one](/img/structure/B2888514.png)

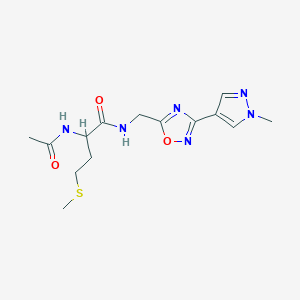
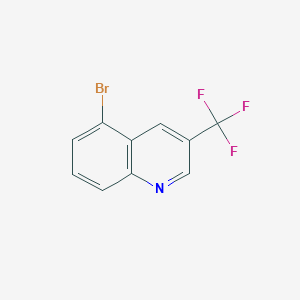
![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2888518.png)
![N-(Oxolan-2-ylmethyl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carboxamide](/img/structure/B2888520.png)
![N-[1-(3-chlorobenzoyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2888523.png)